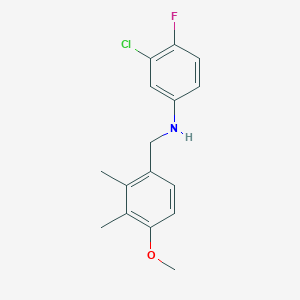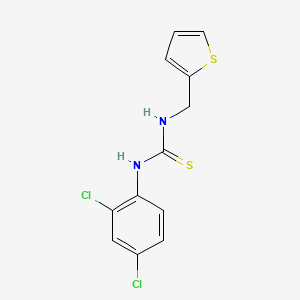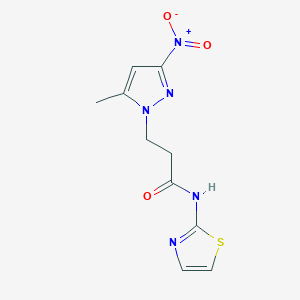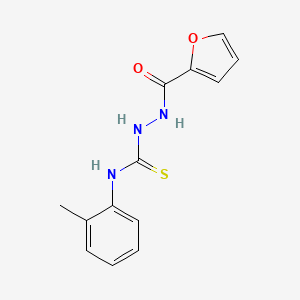
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool in various fields.
Mecanismo De Acción
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamines into vesicles. This leads to a decrease in the release of monoamines from nerve terminals, resulting in a decrease in neurotransmitter signaling. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been found to be highly selective for VMAT2, with minimal effects on other monoamine transporters.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have a number of biochemical and physiological effects, including decreased monoamine uptake and release, decreased locomotor activity, and decreased dopamine and serotonin levels in the brain. These effects make (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of monoamines in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine in lab experiments is its high selectivity for VMAT2, which allows for the specific inhibition of monoamine release from nerve terminals. However, (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has also been found to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the complex synthesis method and high cost of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can also be limiting factors.
Direcciones Futuras
There are a number of future directions for research involving (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine. One area of interest is the role of VMAT2 in various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine could be used as a tool to study the effects of VMAT2 inhibition on these conditions. Another area of interest is the development of new and more efficient synthesis methods for (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could make it more accessible for researchers. Finally, there is also potential for the development of new compounds based on the structure of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could have improved selectivity and efficacy for VMAT2 inhibition.
Métodos De Síntesis
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine.
Aplicaciones Científicas De Investigación
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been used as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of VMAT2 in various physiological and pathological conditions.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-15(18)14(17)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFSOXXNZUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)


![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)

